Stereochemical Control of IAP Binding
The (7R)-isomer of SBP-0636457 exhibits no detectable binding to IAP BIR domains, whereas the (7S)-isomer (active SBP-0636457) binds with a Ki of 0.27 μM [1]. This stereochemical inversion at the C7 position completely abolishes IAP antagonism, establishing the chiral center as critical for target engagement.
| Evidence Dimension | IAP BIR domain binding affinity |
|---|---|
| Target Compound Data | No detectable binding (inactive isomer) |
| Comparator Or Baseline | SBP-0636457 ((7S)-isomer): Ki = 0.27 μM (270 nM) |
| Quantified Difference | Binding affinity abolished; Ki difference > 100-fold (below detection limit vs. 0.27 μM) |
| Conditions | Biochemical binding assay against IAP protein BIR domains [1] |
Why This Matters
Demonstrates that the C7 stereocenter is an essential structural determinant for IAP engagement, enabling researchers to confirm that observed cellular effects arise from target-specific binding rather than stereochemistry-independent compound properties.
- [1] MedChemExpress. (7R)-SBP-0636457 ((7R)-SBI-0636457) | Inactive Isomer | Product Datasheet. Cat. No.: HY-125378A. View Source
